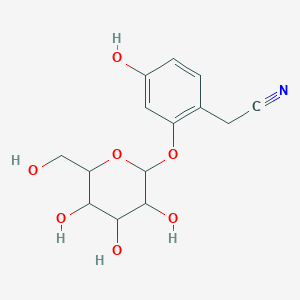![molecular formula C33H33NO3 B12296036 3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid CAS No. 1292290-42-6](/img/structure/B12296036.png)
3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(4-{[4-(1’H-Spiro[indene-1,4’-piperidin]-1’-ylmethyl)benzyl]oxy}hex-4-ynoic acid) is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-{[4-(1’H-Spiro[indene-1,4’-piperidin]-1’-ylmethyl)benzyl]oxy}hex-4-ynoic acid) typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include propargyl alcohols, which play a crucial role in the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, such as Rh(III), can enhance the efficiency of the cascade annulation process, leading to the regioselective construction of the spiro structure .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(4-{[4-(1’H-Spiro[indene-1,4’-piperidin]-1’-ylmethyl)benzyl]oxy}hex-4-ynoic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S)-3-(4-{[4-(1’H-Spiro[indene-1,4’-piperidin]-1’-ylmethyl)benzyl]oxy}hex-4-ynoic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of (3S)-3-(4-{[4-(1’H-Spiro[indene-1,4’-piperidin]-1’-ylmethyl)benzyl]oxy}hex-4-ynoic acid) involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes or receptors, potentially leading to the modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride: A related compound with a similar spiro structure, used in pharmaceutical research.
Spiro[indene-1,4’-piperidin]-1’-ylmethyl derivatives: Various derivatives with modifications to the benzyl or hex-4-ynoic acid moieties, explored for different applications.
Uniqueness
(3S)-3-(4-{[4-(1’H-Spiro[indene-1,4’-piperidin]-1’-ylmethyl)benzyl]oxy}hex-4-ynoic acid) stands out due to its specific combination of functional groups and the spiro structure, which confer unique chemical and biological properties
Properties
CAS No. |
1292290-42-6 |
|---|---|
Molecular Formula |
C33H33NO3 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C33H33NO3/c1-2-5-29(22-32(35)36)27-12-14-30(15-13-27)37-24-26-10-8-25(9-11-26)23-34-20-18-33(19-21-34)17-16-28-6-3-4-7-31(28)33/h3-4,6-17,29H,18-24H2,1H3,(H,35,36) |
InChI Key |
FHRWHNJJQGSCQC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CC3)C=CC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



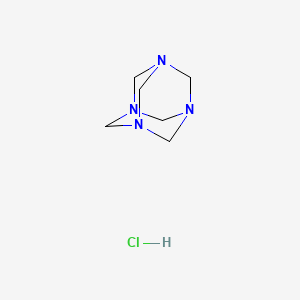
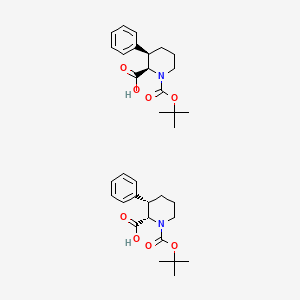
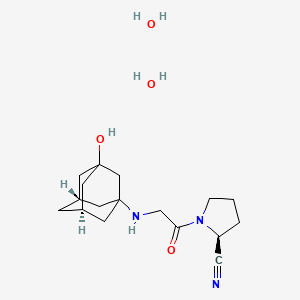
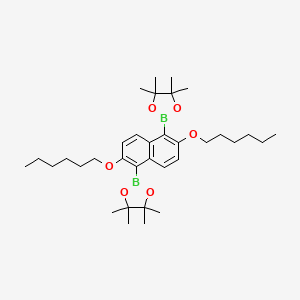
![7-methyl-4'-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12295992.png)
![1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride](/img/structure/B12296000.png)
![17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12296015.png)
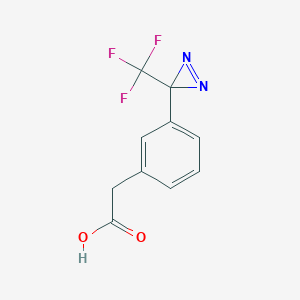
![tert-butyl 4'-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexane]-4(5H)-carboxylate](/img/structure/B12296024.png)
![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296027.png)
![4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid](/img/structure/B12296035.png)
![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296037.png)
